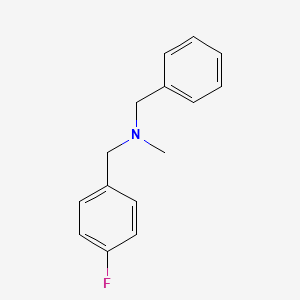

N-苄基-1-(4-氟苯基)-N-甲基甲胺

描述

Synthesis Analysis

The synthesis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine derivatives has been explored in various contexts, with a focus on their potential applications in medical imaging and pharmacology. For instance, derivatives of N,N-dimethyl-2-(2'-amino-4'-hydroxymethylphenylthio)benzylamine with halogen substitutions on the benzyl ring have been synthesized to evaluate their binding affinity to the serotonin transporter (SERT) for positron emission tomography (PET) imaging . Another study reported the synthesis of N-benzyl-1-phenyl-1-(5-phenyl-1,3,4-oxadiazol-2-yl)methanamine derivatives using a four-component reaction involving (N-isocyanimino) triphenylphosphorane, benzylamine, benzaldehyde derivatives, and carboxylic acids, which proceeded without a catalyst at room temperature .

Molecular Structure Analysis

The molecular structure of compounds related to N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine has been characterized using various spectroscopic techniques. For example, the structure of a novel Schiff base compound synthesized from benzylamine and 4-carboxybenzaldehyde was confirmed using single-crystal X-ray diffraction . Additionally, the molecular geometry of this compound was optimized using quantum chemical calculations, which provided insights into its optoelectronic properties .

Chemical Reactions Analysis

The chemical reactivity of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine derivatives has been demonstrated in the context of their binding to biological targets. The halogenated derivatives mentioned earlier showed high affinity for SERT, with the potential for PET imaging applications . The synthesis of oxadiazole derivatives also highlights the reactivity of benzylamine in multi-component reactions, leading to densely functionalized products .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine derivatives have been studied to assess their suitability for various applications. For instance, the Schiff base compound synthesized from benzylamine exhibited good optical and nonlinear optical (NLO) properties, suggesting potential use in lasers and frequency-converting applications . The halogenated derivatives synthesized for PET imaging displayed high binding specificity to SERT, which is crucial for their effectiveness as imaging agents .

科学研究应用

多巴胺转运蛋白研究

N-苄基-1-(4-氟苯基)-N-甲基甲胺及其类似物因其对多巴胺转运蛋白的亲和力而受到研究。Agoston 等人 (1997) 的研究表明,该化合物的某些类似物,特别是那些具有 N-取代的类似物,对多巴胺转运蛋白表现出显着的结合亲和力,这对于了解神经系统疾病和潜在治疗至关重要 (Agoston 等人,1997)。

对多巴胺转运蛋白的选择性

Dutta 等人 (1998) 的进一步研究表明,用氮原子取代相关化合物中的某些氧原子会导致对多巴胺转运蛋白 (DAT) 表现出高效性和选择性的衍生物。这一发现对于开发可卡因依赖等疾病的药物治疗尤为重要 (Dutta 等人,1998)。

构效关系和结合亲和力

Greiner 等人 (2003) 的一项研究探讨了 N-苄基-1-(4-氟苯基)-N-甲基甲胺类似物的构效关系。他们发现,在 N-苄基中存在吸电子基团会增强与 DAT 的结合。这项研究为设计更有效的化合物以靶向神经通路提供了见解 (Greiner 等人,2003)。

多巴胺转运蛋白结合位点研究

Ishiwata 等人 (2003) 的研究考察了 1-苄基-1,2,3,4-四氢异喹啉(一种相关化合物)对小鼠多巴胺转运蛋白结合位点的影响。他们的发现有助于理解该化合物对多巴胺能神经元的影响,这对于理解各种神经系统疾病至关重要 (Ishiwata 等人,2003)。

癌症治疗和影像

包括 N-苄基-1-(4-氟苯基)-N-甲基甲胺在内的多胺的 N-苄基衍生物已被探索作为硼和氟在癌症治疗和影像中的载体。Martin 等人 (2001) 提出,这些衍生物可以有效用于硼中子俘获治疗 (BNCT) 和通过正电子发射断层扫描 (PET) 进行肿瘤成像 (Martin 等人,2001)。

安全和危害

属性

IUPAC Name |

N-[(4-fluorophenyl)methyl]-N-methyl-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN/c1-17(11-13-5-3-2-4-6-13)12-14-7-9-15(16)10-8-14/h2-10H,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUSKTXKWMJMRQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

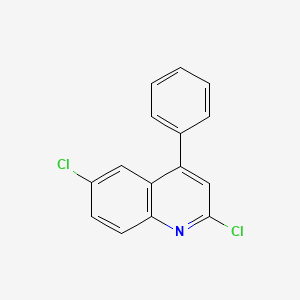

CN(CC1=CC=CC=C1)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80402402 | |

| Record name | N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

404-50-2 | |

| Record name | N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80402402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3'-Chloro-[1,1'-biphenyl]-3-yl)ethanone](/img/structure/B1308523.png)

![(Z)-3-(3,5-dimethoxyanilino)-2-[4-(3-fluoropropoxy)phenyl]-2-propenenitrile](/img/structure/B1308532.png)

![1-(2-Phenyl-1,3-thiazol-5-yl)-3-[3-(trifluoromethyl)anilino]-2-propen-1-one](/img/structure/B1308536.png)

![(E)-3-(4-chloro-3-nitroanilino)-1-[4-(3-fluoropropoxy)phenyl]-2-propen-1-one](/img/structure/B1308537.png)

![2-[3-(2-ethoxyphenyl)prop-2-enoylamino]acetic Acid](/img/structure/B1308552.png)

![7-Nitrobenzo[d]thiazol-2-amine](/img/structure/B1308554.png)